1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea, also known as CCX140, is a small molecule drug that is being studied for its potential to treat various inflammatory diseases.
Mécanisme D'action
1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is a selective antagonist of the chemokine receptor CCR2, which plays a key role in the recruitment of inflammatory cells to sites of tissue damage. By blocking CCR2, this compound reduces the infiltration of inflammatory cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve metabolic function in preclinical studies. Specifically, this compound has been shown to reduce macrophage infiltration and improve glucose tolerance in animal models of diabetes. In addition, this compound has been shown to reduce liver inflammation and fibrosis in animal models of non-alcoholic steatohepatitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea in lab experiments is its selectivity for CCR2, which allows for targeted inhibition of inflammation. However, one limitation is that the effects of this compound may vary depending on the disease model being studied.
Orientations Futures
There are several potential future directions for the study of 1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea. One area of interest is the potential use of this compound in the treatment of inflammatory bowel disease. In addition, this compound may have potential as a treatment for atherosclerosis, as it has been shown to reduce macrophage infiltration in animal models of the disease. Finally, future studies may explore the combination of this compound with other anti-inflammatory agents for enhanced therapeutic effect.
Conclusion:
In conclusion, this compound is a small molecule drug that shows promise in the treatment of various inflammatory diseases. Its selective inhibition of CCR2 allows for targeted inhibition of inflammation, and preclinical studies have shown its potential to improve metabolic function and reduce inflammation in animal models of disease. Future studies will continue to explore the potential of this compound in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea involves several steps, including the reaction of 1-(1,3-oxazol-2-yl)-2-phenylethylamine with isocyanate, followed by the reaction of the resulting urea with (1R,3S)-3-cyclopropylcyclohexylamine. The final product is obtained through purification and characterization.
Applications De Recherche Scientifique
1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea has been studied for its potential to treat various inflammatory diseases, including diabetic nephropathy, non-alcoholic steatohepatitis, and rheumatoid arthritis. In preclinical studies, this compound has been shown to reduce inflammation and improve metabolic function.
Propriétés
IUPAC Name |
1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-21(23-18-8-4-7-17(14-18)16-9-10-16)24-19(20-22-11-12-26-20)13-15-5-2-1-3-6-15/h1-3,5-6,11-12,16-19H,4,7-10,13-14H2,(H2,23,24,25)/t17-,18+,19?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBXADCEKLBES-PAMZHZACSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.